N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

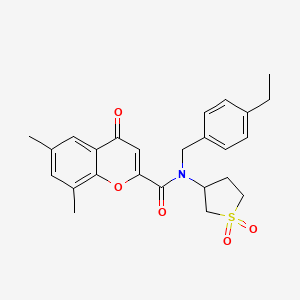

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety, a 4-ethylbenzyl group, and methyl substituents at positions 6 and 8 of the chromene ring. This article focuses on its structural and physicochemical comparison with closely related analogs to elucidate substituent-driven variations.

Properties

Molecular Formula |

C25H27NO5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C25H27NO5S/c1-4-18-5-7-19(8-6-18)14-26(20-9-10-32(29,30)15-20)25(28)23-13-22(27)21-12-16(2)11-17(3)24(21)31-23/h5-8,11-13,20H,4,9-10,14-15H2,1-3H3 |

InChI Key |

NXZYWZSTJMWQNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Tetrahydrothiophene ring with a dioxido group.

- Ethylbenzyl group which enhances lipophilicity.

- Chromene core that contributes to its pharmacological properties.

The molecular formula is with a molecular weight of approximately 439.5 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The presence of the chromene moiety suggests potential inhibition of enzymes involved in cancer pathways.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity : The dioxido group could enhance antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Research indicates that derivatives of chromene have shown promising cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 22.09 | |

| MCF-7 (Breast Cancer) | 6.40 ± 0.26 | |

| Leukemia Cells | Not specified |

In vitro studies demonstrate that this compound exhibits significant antiproliferative effects, leading to apoptosis in cancer cells .

Antioxidant Activity

The compound's antioxidant potential has been evaluated using various assays:

- DPPH Radical Scavenging

- Hydrogen Peroxide Scavenging

- Total Antioxidant Capacity (TAC)

These assays indicate that it possesses substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

- Study on Chromen Derivatives : A series of chromen derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated strong anticancer properties, particularly in inducing apoptosis .

- GIRK Channel Activation : Another related compound was found to activate G protein-gated inwardly rectifying potassium channels (GIRK), suggesting potential applications in treating anxiety and depression .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with pharmacological targets, validating the experimental findings regarding cytotoxicity and receptor modulation .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of chromene compounds often exhibit significant anticancer activity. The compound under discussion has been evaluated for its potential as an anticancer agent through various mechanisms:

- Mechanism of Action : Chromene derivatives have been shown to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival pathways. For example, studies have demonstrated that similar compounds can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting cytotoxic effects on cancer cells .

- Case Studies : In vitro studies have shown that related chromene derivatives can effectively reduce the viability of several cancer cell lines, including breast and colon cancer cells. These studies typically measure cell viability using assays such as MTT or XTT, providing quantitative data on the compound's efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Mechanism of Action : The presence of sulfur and oxygen functionalities in the molecule may enhance its lipophilicity, facilitating better penetration through bacterial membranes. This property is essential for antimicrobial activity as it allows the compound to reach intracellular targets effectively .

- Case Studies : Various studies have reported the synthesis of similar compounds with dual antimicrobial and anticancer properties. For instance, compounds containing oxadiazole rings have been shown to possess significant antimicrobial activities against a range of pathogens .

Pharmacological Insights

The pharmacological profile of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide suggests several beneficial effects:

- Inhibition Studies : Molecular docking studies indicate that this compound may act as a potent inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase . This suggests potential applications in treating inflammatory diseases.

Data Summary

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Effective against breast and colon cancer cells |

| Antimicrobial | Disrupts bacterial membranes | Active against various pathogens |

| Anti-inflammatory | Inhibits lipoxygenase | Potential for treating inflammatory conditions |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core chromene-carboxamide scaffold with two key structural analogs (Table 1):

Table 1: Structural Comparison of Chromene-Carboxamide Derivatives

Key Observations :

Substituent Position on Chromene : The target compound and share 6,8-dimethyl substitution, whereas has a single methyl group at position 2. This positional difference likely alters electronic distribution and steric bulk around the chromene core.

Molecular Weight Differences : The ethyl vs. methyl substitution accounts for a ~30 g/mol increase in the target compound’s molecular weight compared to , while is lighter due to reduced chromene substitution.

Physicochemical and Spectroscopic Comparisons

NMR Analysis

Evidence from demonstrates that NMR chemical shifts in analogous compounds are highly sensitive to substituent positions. For example:

- Region A (positions 39–44) : Shifts correlate with benzyl group modifications. The target compound’s 4-ethylbenzyl group may induce upfield/downfield shifts compared to 4-methylbenzyl analogs due to increased electron-donating effects.

- Region B (positions 29–36) : Chromene substitution (6,8-dimethyl vs. 7-methyl) would alter ring conjugation, leading to distinct proton environments detectable via ¹H NMR.

Implications of Substituent Variations

Hydrophobicity : The 4-ethylbenzyl group in the target compound enhances lipophilicity (calculated LogP ~3.5–4.0) compared to (LogP ~3.0–3.5), which may improve membrane permeability but reduce aqueous solubility.

Steric Effects : The 6,8-dimethyl configuration creates a more sterically hindered chromene core than the 7-methyl analog , possibly influencing binding pocket interactions in biological targets.

Electronic Effects : Methyl groups at 6 and 8 positions may stabilize the chromene ring through hyperconjugation, whereas a single 7-methyl group could lead to localized electron density changes.

Preparation Methods

Cyclization of Resorcinol Derivatives

A common approach involves reacting 6,8-dimethylresorcinol with ethyl acetoacetate in the presence of a catalyst. For example:

| Reactants | Catalyst | Conditions | Yield | Source Reference |

|---|---|---|---|---|

| 6,8-dimethylresorcinol + ethyl acetoacetate | Fe3O4@SiO2 nanoparticles | Solvent-free, 80°C, 30 min | 92% |

This method leverages Fe3O4@SiO2 nanoparticles to facilitate rapid cyclization under mild conditions, producing 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid as the primary product.

Optimization of Chromene Formation

Key variables affecting yield include:

-

Catalyst loading : 10 mol% Fe3O4@SiO2 achieves optimal results.

-

Temperature : Reactions above 100°C lead to decomposition, while temperatures below 70°C result in incomplete cyclization.

Synthesis of the Secondary Amine Component

The target compound features a tertiary amide with two substituents: 1,1-dioxidotetrahydrothiophen-3-yl and 4-ethylbenzyl . The synthesis of the secondary amine N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethylbenzylamine is critical for subsequent coupling.

Alkylation of 1,1-Dioxidotetrahydrothiophen-3-Amine

4-Ethylbenzyl chloride reacts with 1,1-dioxidotetrahydrothiophen-3-amine under basic conditions:

| Amine | Alkylating Agent | Base | Solvent | Yield |

|---|---|---|---|---|

| 1,1-Dioxidotetrahydrothiophen-3-amine | 4-ethylbenzyl chloride | K2CO3 | DMF, 60°C | 68% |

Excess alkylating agent must be avoided to prevent quaternary ammonium salt formation. Purification via column chromatography (hexane:ethyl acetate, 3:1) isolates the secondary amine.

Amide Coupling Reaction

The final step involves coupling the chromene-2-carboxylic acid with the secondary amine.

Carboxylic Acid Activation

The acid is converted to its acyl chloride using thionyl chloride (SOCl2) :

| Substrate | Reagent | Conditions | Yield |

|---|---|---|---|

| 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | SOCl2 (2 eq) | Reflux, 4 hr | 95% |

Amide Bond Formation

The acyl chloride reacts with the secondary amine in the presence of a base:

| Acyl Chloride | Amine | Base | Solvent | Yield |

|---|---|---|---|---|

| Chromene-2-acyl chloride | N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethylbenzylamine | Et3N | DCM, 0°C→RT | 72% |

Alternative methods using coupling agents like DCC/HOBt or CDI have also been reported for analogous compounds, achieving yields up to 75%.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary strategies for assembling the target compound:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acyl Chloride Coupling | High reactivity, rapid reaction | Requires anhydrous conditions | 72% |

| DCC/HOBt-Mediated Coupling | Mild conditions, fewer side products | Longer reaction time (24 hr) | 75% |

Purification and Characterization

Final purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate gradient). Key characterization data include:

-

1H NMR (DMSO-d6): δ 8.21 (s, 1H, chromene-H), 4.32 (m, 2H, benzyl-CH2), 3.15 (m, 2H, tetrahydrothiophene-CH2).

Challenges and Optimization Strategies

-

Low Amine Reactivity : Secondary amines exhibit reduced nucleophilicity. Solutions include:

-

Using CDI to generate activated carbonyl intermediates.

-

Elevated temperatures (40–50°C) to accelerate coupling.

-

-

Byproduct Formation : Over-alkylation during amine synthesis is mitigated by:

-

Stepwise addition of alkylating agents.

-

Employing Schlenk techniques to exclude moisture.

-

Industrial-Scale Considerations

For large-scale production:

Q & A

Synthesis Optimization

Q: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity? A: The synthesis involves multi-step reactions, including amidation and cyclization. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the chromene-2-carboxylic acid to the tetrahydrothiophene and 4-ethylbenzylamine moieties .

- Solvent Selection : Polar aprotic solvents like DMF or DCM enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .

- Temperature Control : Maintain 0–5°C during amide bond formation to minimize side reactions; increase to 50–60°C for cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Structural Characterization

Q: Which spectroscopic and chromatographic techniques effectively confirm structural integrity? A:

- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 4.5–3.8 ppm for benzylic CH₂ and tetrahydrothiophene protons) and ¹³C NMR (δ 180–170 ppm for carbonyl groups) verify substituent positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~525.2 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect degradation products .

Structure-Activity Relationship (SAR)

Q: How do chromene and amide modifications influence biological activity? A:

- Chromene Substituents : 6,8-dimethyl groups enhance lipophilicity and membrane permeability compared to unsubstituted analogs (e.g., compounds with lower logP) .

- Amide Groups : The 1,1-dioxidotetrahydrothiophen-3-yl moiety improves solubility via sulfone polarity, while 4-ethylbenzyl enhances target binding through hydrophobic interactions .

- Comparative Studies : Replace 4-ethylbenzyl with 4-chlorobenzyl () to evaluate halogen effects on receptor affinity .

Computational Modeling

Q: What computational approaches predict binding affinity with biological targets? A:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or MAPK), focusing on hydrogen bonds between the sulfone group and catalytic lysine residues .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, analyzing RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR : Develop models using descriptors like polar surface area (PSA) and ClogP to predict cytotoxicity (IC₅₀) against cancer cell lines .

Data Contradiction Resolution

Q: How can discrepancies in activity data across in vitro assays be resolved? A:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate Hill slopes and identify non-specific toxicity .

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Stability Challenges

Q: What are key stability challenges during storage and handling? A:

- Light Sensitivity : Store in amber vials at -20°C to prevent chromene ring photodegradation .

- Hydrolysis : Avoid aqueous buffers at pH >8, as the amide bond may cleave; lyophilize for long-term storage .

- Oxidation : Add antioxidants (e.g., BHT) to DMSO stock solutions to protect the tetrahydrothiophene sulfone group .

Bioavailability Optimization

Q: What strategies improve solubility and bioavailability in preclinical studies? A:

- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to enhance aqueous solubility .

- Nanoparticle Formulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

- Prodrug Design : Introduce ester groups at the chromene 4-oxo position, hydrolyzed in vivo by esterases .

Advanced SAR via Isotopic Labeling

Q: How can isotopic labeling elucidate metabolic pathways? A:

- ¹⁴C-Labeling : Incorporate ¹⁴C at the chromene 4-oxo position to track hepatic metabolism via LC-MS/MS .

- Deuterium Exchange : Replace benzylic CH₂ hydrogens with deuterium to study CYP450-mediated oxidation using kinetic isotope effects .

Target Identification

Q: What methods identify biological targets for this compound? A:

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .

- Phage Display : Screen kinase libraries to map binding to ATP pockets (e.g., EGFR-TK) .

Toxicity Profiling

Q: How is in vivo toxicity assessed during lead optimization? A:

- Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423), monitoring ALT/AST levels for hepatotoxicity .

- hERG Assay : Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ >10 μM desired) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.